molecular formula C11H18N2 B3237344 N,N,N',N'-tetramethyl-1-phenylmethanediamine CAS No. 13880-55-2

N,N,N',N'-tetramethyl-1-phenylmethanediamine

Cat. No.: B3237344
CAS No.: 13880-55-2
M. Wt: 178.27 g/mol
InChI Key: AWQIHVZFQSNHCZ-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetramethyl-1-phenylmethanediamine is an organic compound with the molecular formula C11H18N2. It is a derivative of methanediamine where the hydrogen atoms are replaced by methyl groups and a phenyl group. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-tetramethyl-1-phenylmethanediamine can be synthesized through several methods. One common method involves the reaction of benzyl chloride with N,N-dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

    Reaction of Benzyl Chloride with N,N-dimethylamine:

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-tetramethyl-1-phenylmethanediamine often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetramethyl-1-phenylmethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: The major products include N,N,N’,N’-tetramethyl-1-phenylmethanone.

    Reduction: The major products are typically the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N,N,N’,N’-tetramethyl-1-phenylmethanediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetramethyl-1-phenylmethanediamine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved include coordination with transition metals and participation in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine: A similar compound with a shorter carbon chain.

    N,N,N’,N’-tetramethyl-1,6-hexanediamine: Another related compound with a longer carbon chain.

Uniqueness

N,N,N’,N’-tetramethyl-1-phenylmethanediamine is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its aliphatic counterparts. The phenyl group enhances the compound’s ability to participate in aromatic substitution reactions and increases its stability in various chemical environments.

Properties

IUPAC Name

N,N,N',N'-tetramethyl-1-phenylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-12(2)11(13(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQIHVZFQSNHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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